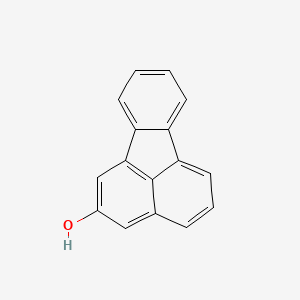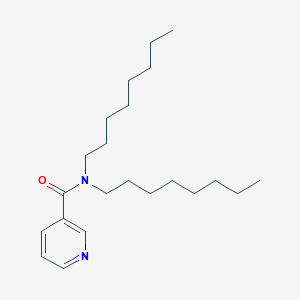![molecular formula C17H22N4O2 B14412223 N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87653-23-4](/img/structure/B14412223.png)
N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves the reaction of ethylamine with a suitable pyridazinone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl group and the butyl chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a hydroxylated derivative.
Applications De Recherche Scientifique
N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can be compared with other similar compounds, such as:
N-Phenylpyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.
N-Butylpyridazinone derivatives: These compounds have a butyl chain similar to N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea but may have different functional groups attached to the ring.
The uniqueness of N-Ethyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87653-23-4 |
|---|---|
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-ethyl-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-2-18-17(23)19-12-6-7-13-21-16(22)11-10-15(20-21)14-8-4-3-5-9-14/h3-5,8-11H,2,6-7,12-13H2,1H3,(H2,18,19,23) |
Clé InChI |
RVILZTALTVWVLA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



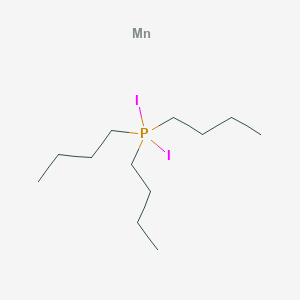
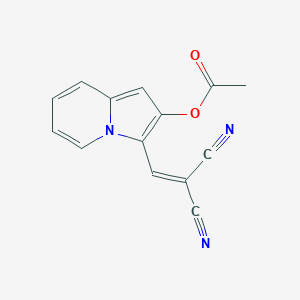
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
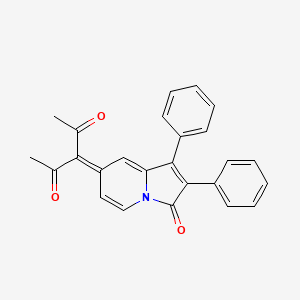
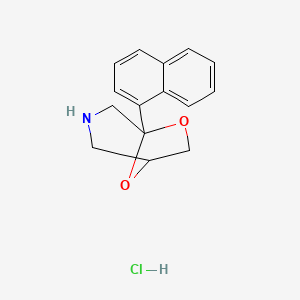
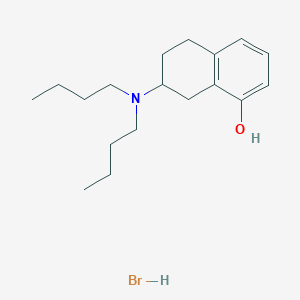
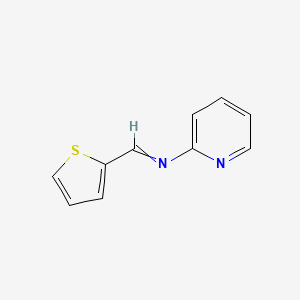
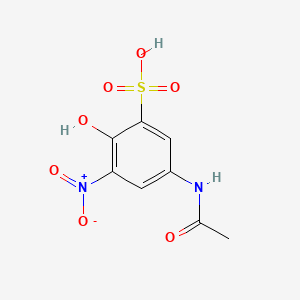
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
